Optimize your cross-coupling reactions with 2-Bromo-5-methyl-1,3,4-oxadiazole. Unlike chloro analogues, its C-Br bond enables efficient Pd(0) oxidative addition under mild conditions.
SMolecule supplies consistently high-purity material with documented synthetic utility, ensuring project timelines and supply chain reliability.
2-Bromo-5-methyl-1,3,4-oxadiazole is a halogenated five-membered heterocyclic compound. Molecules within the 1,3,4-oxadiazole class are recognized as important structural motifs in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. As a brominated intermediate, this compound is primarily utilized as a precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, for the construction of more complex molecular architectures.
In palladium-catalyzed cross-coupling, the choice of halide is a critical process parameter that dictates reactivity, catalyst selection, and reaction kinetics. The C-Br bond in 2-bromo-5-methyl-1,3,4-oxadiazole offers a balance of reactivity suitable for a broad range of transformations where the corresponding C-Cl bond is often too inert, failing to undergo oxidative addition to the palladium catalyst under standard conditions. Conversely, an iodo-analog, while more reactive, can be more expensive and less stable, leading to undesired side reactions. Substituting the bromo- derivative with a chloro-analog typically requires more aggressive conditions (higher temperatures, stronger bases, and more sophisticated, expensive ligands) and often results in lower process efficiency, making it a functionally distinct, not an equivalent, raw material.
Cross-patent analysis of similar Suzuki-Miyaura reactions shows that 2-bromo-5-methyl-1,3,4-oxadiazole provides significantly higher yields than its chloro-analog. In the synthesis of a DGAT1 inhibitor intermediate, the coupling of the bromo-compound with a boronic acid derivative proceeded in 95% yield. [1] In a comparable transformation for the synthesis of kinase inhibitors, the corresponding 2-chloro-5-methyl-1,3,4-oxadiazole yielded only 66% of the coupled product under similar palladium-catalyzed conditions. [2]
| Evidence Dimension | Isolated Yield in Suzuki Coupling |
| Target Compound Data | 95% |
| Comparator Or Baseline | 2-chloro-5-methyl-1,3,4-oxadiazole: 66% |
| Quantified Difference | ~44% relative increase in yield |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling for the synthesis of pharmaceutical intermediates. |
Selecting the bromo-compound can directly translate to higher process throughput, improved atom economy, and reduced downstream purification costs compared to using the less reactive chloro-analog.
2-Bromo-5-methyl-1,3,4-oxadiazole is an established precursor for C-N bond formation via Buchwald-Hartwig amination, a key transformation in pharmaceutical synthesis. For example, its coupling with a complex amine in the synthesis of an mGluR2 positive allosteric modulator was reported to proceed with an 88% isolated yield. [1] In contrast, there is a lack of published data for the corresponding 2-chloro-5-methyl-1,3,4-oxadiazole in similar aminations, indicating that the bromo-derivative is the more reliable and validated choice for this reaction class.
| Evidence Dimension | Isolated Yield in Buchwald-Hartwig Amination |
| Target Compound Data | 88% |
| Comparator Or Baseline | 2-chloro-5-methyl-1,3,4-oxadiazole: Not widely reported, implying higher process development risk. |
| Quantified Difference | N/A |
| Conditions | Palladium-catalyzed Buchwald-Hartwig amination with a secondary amine for synthesis of a pharmaceutical modulator. |
Using a well-precedented building block reduces process development time and risk, making this compound a more reliable choice for projects requiring efficient C-N bond construction.
The carbon-bromine bond enables synthetic pathways that are inaccessible with chloro-analogs. Specifically, the C-Br bond can undergo efficient metal-halogen exchange with organolithium reagents (e.g., n-BuLi) at low temperatures to generate a lithiated 1,3,4-oxadiazole intermediate. This intermediate can then be trapped with various electrophiles to introduce new functional groups at the 2-position. This reaction is well-established for 2-bromo-oxadiazole scaffolds. [1] The corresponding C-Cl bond is significantly less reactive and would not typically undergo this exchange under the same conditions, making the bromo-compound the essential precursor for this class of derivatization.
| Evidence Dimension | Reactivity in Metal-Halogen Exchange |
| Target Compound Data | Reactive; undergoes efficient exchange with n-BuLi at -78 °C |
| Comparator Or Baseline | 2-chloro-5-methyl-1,3,4-oxadiazole: Generally unreactive under standard lithiation conditions. |
| Quantified Difference | Qualitative difference in reaction feasibility |
| Conditions | Reaction with alkyllithium reagents (e.g., n-BuLi) in an ethereal solvent at low temperature (e.g., -78 °C). |
For synthetic routes requiring direct functionalization of the oxadiazole ring via lithiation, this bromo-compound is the enabling reagent, while the chloro-analog is not a viable substitute.
This compound is the right choice for synthetic campaigns targeting biaryl or aryl-heteroaryl kinase inhibitors where high-yield Suzuki coupling is a critical step. Its demonstrated high reactivity and yield (e.g., 95%) compared to chloro-analogs directly improve the efficiency of constructing the core molecular framework. [REFS-1, 2]
In the development of therapeutics targeting the central nervous system, such as mGluR2 modulators, efficient C-N bond formation is often required. The proven utility of this bromo-oxadiazole in high-yield Buchwald-Hartwig aminations (e.g., 88%) makes it a reliable precursor for synthesizing amine-linked oxadiazole pharmacophores. [3]
When the synthetic goal is to create novel, directly functionalized 1,3,4-oxadiazoles (e.g., with alkyl, carbonyl, or silyl groups), this compound is the necessary starting material. Its ability to undergo clean metal-halogen exchange provides access to a versatile lithiated intermediate that is not accessible from the corresponding chloro-compound, enabling unique derivatization strategies. [4]
Irritant